

# A Technical Guide to the Spectroscopic Characterization of 3-Propoxypyridine-2-carboxylic Acid

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## Compound of Interest

**Compound Name:** 3-Propoxypyridine-2-carboxylic Acid

**Cat. No.:** B080461

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This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of **3-Propoxypyridine-2-carboxylic Acid**. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to elucidate the structure of novel organic compounds.

## Introduction

**3-Propoxypyridine-2-carboxylic Acid** is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern is crucial for establishing structure-activity relationships (SAR). Spectroscopic analysis provides the definitive evidence for the molecular structure, confirming the presence of key functional groups and their connectivity. This guide will detail the principles, experimental protocols, and data interpretation for the comprehensive spectroscopic characterization of this compound.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

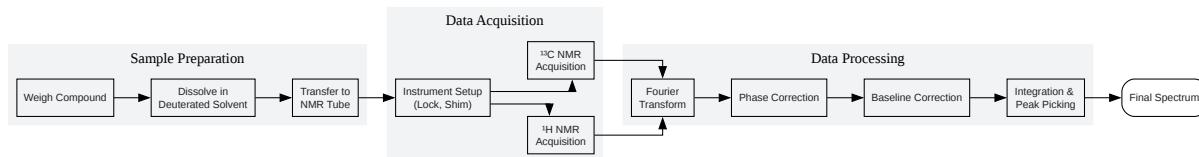
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

# Experimental Protocol: Acquiring High-Resolution NMR Spectra

A rigorous and well-defined experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of a small organic molecule like **3-Propoxypyridine-2-carboxylic Acid**.

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid **3-Propoxypyridine-2-carboxylic Acid**.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
  - The instrument is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
- $^1\text{H}$  NMR Acquisition:
  - A standard single-pulse experiment is used.
  - Key parameters to set include the spectral width, number of scans, and relaxation delay. For a typical small molecule, 8-16 scans are usually sufficient.
- $^{13}\text{C}$  NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon atom.
- Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans is required compared to  $^1\text{H}$  NMR.



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Figure 1: A generalized workflow for NMR data acquisition and processing.

## Predicted $^1\text{H}$ NMR Data

The following table summarizes the predicted  $^1\text{H}$  NMR chemical shifts ( $\delta$ ), multiplicities, and coupling constants ( $J$ ) for **3-Propoxypyridine-2-carboxylic Acid**. These predictions are based on established substituent effects on the pyridine ring and typical values for propyl groups.[1]

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	~7.5 - 7.7	Doublet of doublets (dd)	J ≈ 8, 5	1H
H-5	~7.2 - 7.4	Doublet of doublets (dd)	J ≈ 8, 2	1H
H-6	~8.1 - 8.3	Doublet of doublets (dd)	J ≈ 5, 2	1H
O-CH <sub>2</sub>	~4.1 - 4.3	Triplet (t)	J ≈ 7	2H
CH <sub>2</sub> -CH <sub>3</sub>	~1.8 - 2.0	Sextet	J ≈ 7	2H
CH <sub>3</sub>	~1.0 - 1.2	Triplet (t)	J ≈ 7	3H
COOH	~10 - 13	Broad singlet (br s)	-	1H

## Interpretation of the <sup>1</sup>H NMR Spectrum

- Aromatic Region (7.0 - 8.5 ppm): The three protons on the pyridine ring will appear in this region. The electron-withdrawing carboxylic acid group and the electron-donating propoxy group will influence their chemical shifts. The expected splitting pattern (doublet of doublets for each) arises from coupling to the other two aromatic protons.
- Propoxy Group: The methylene group attached to the oxygen (O-CH<sub>2</sub>) is the most deshielded of the propyl chain, appearing as a triplet around 4.2 ppm. The adjacent methylene group will be a sextet, and the terminal methyl group will be a triplet.
- Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (10-13 ppm).<sup>[2]</sup> This signal will disappear upon the addition of a drop of D<sub>2</sub>O to the NMR tube due to proton-deuterium exchange.<sup>[2]</sup>

## Predicted <sup>13</sup>C NMR Data

The predicted  $^{13}\text{C}$  NMR chemical shifts are presented below. These are based on known chemical shifts for substituted pyridines and carboxylic acids.[3][4]

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	~165 - 170
C-2	~155 - 160
C-3	~160 - 165
C-4	~120 - 125
C-5	~115 - 120
C-6	~145 - 150
O-CH <sub>2</sub>	~70 - 75
CH <sub>2</sub> -CH <sub>3</sub>	~20 - 25
CH <sub>3</sub>	~10 - 15

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

- Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected in the downfield region of the spectrum, typically around 165-170 ppm.[3]
- Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbons directly attached to the nitrogen, carboxylic acid, and propoxy group (C-2, C-3, and C-6) will be the most downfield.
- Propoxy Carbons: The carbons of the propyl group will appear in the upfield region of the spectrum.

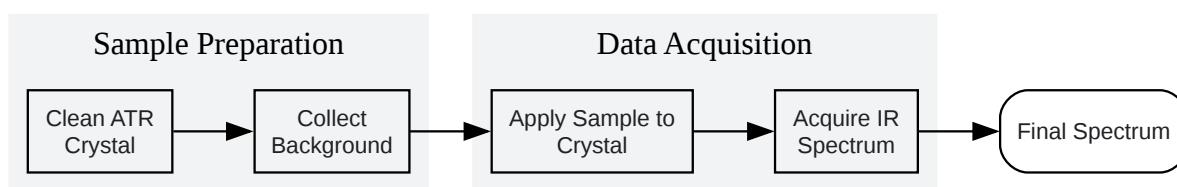
## II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum is collected to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Application: A small amount of the solid **3-Propoxypyridine-2-carboxylic Acid** is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.



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Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

## Predicted Characteristic IR Absorption Bands

The following table lists the predicted key IR absorption bands for **3-Propoxypyridine-2-carboxylic Acid**. These predictions are based on characteristic vibrational frequencies for carboxylic acids and substituted pyridines.<sup>[5][6][7][8][9]</sup>

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=O stretch (carboxylic acid)	1700-1725	Strong
C=C and C=N stretch (pyridine ring)	1550-1610	Medium-Strong
C-O stretch (ether)	1200-1250	Strong
C-O stretch (carboxylic acid)	1250-1350	Medium

## Interpretation of the IR Spectrum

- O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band from 2500-3300 cm<sup>-1</sup> due to the O-H stretching of the hydrogen-bonded dimer.[7]
- C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm<sup>-1</sup>, corresponding to the carbonyl stretch of the carboxylic acid.[10]
- Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1610 cm<sup>-1</sup> region.
- C-O Stretches: Two distinct C-O stretching bands are anticipated: a strong band for the ether linkage (Ar-O-R) and another for the carboxylic acid C-O bond.

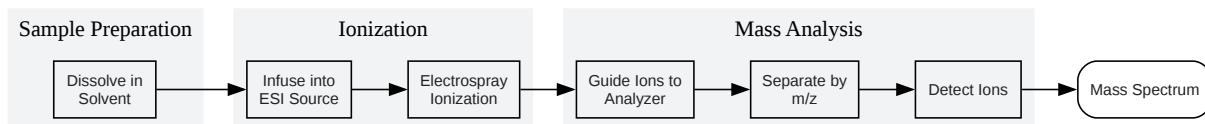
## III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

## Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like **3-Propoxypyridine-2-carboxylic Acid**, often leading to the observation of the intact molecular ion.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
- **Infusion:** The sample solution is infused into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio ( $m/z$ ).



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Figure 3: A simplified workflow for ESI-MS analysis.

## Predicted Mass Spectrum Data

The molecular formula of **3-Propoxypyridine-2-carboxylic Acid** is  $C_9H_{11}NO_3$ , with a molecular weight of 181.19 g/mol .

m/z	Predicted Identity	Notes
182.08	$[M+H]^+$	The protonated molecular ion; expected to be the base peak in ESI positive mode.
164.07	$[M+H - H_2O]^+$	Loss of water from the carboxylic acid.
136.08	$[M+H - C_3H_6]^+$	Loss of propene via McLafferty-type rearrangement or cleavage of the ether bond.
124.04	$[M+H - C_3H_5O]^+$	Cleavage of the propoxy group.
78.03	$[C_5H_4N]^+$	Pyridinium ion fragment.

## Interpretation of the Mass Spectrum

- Molecular Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule,  $[M+H]^+$ , at an m/z of 182.08.<sup>[11]</sup> This confirms the molecular weight of the compound.
- Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of water ( $[M+H - 18]$ ) and the loss of the entire carboxylic acid group.<sup>[12]</sup> For the propoxy substituent, cleavage of the ether bond can occur, leading to the loss of a propoxy radical or propene.<sup>[13]</sup> <sup>[14]</sup> The observation of these fragments would provide further evidence for the proposed structure.

## Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of **3-Propoxypyridine-2-carboxylic Acid**. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid and the ether linkage. Mass spectrometry verifies the molecular weight and offers additional structural insights through

fragmentation analysis. Together, these techniques provide an unambiguous confirmation of the molecular structure, a critical step in any chemical research and development endeavor.

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